4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide is an organic compound characterized by its sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorophenylethylamine with N,N-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: Similar structure but lacks the sulfonamide group.
4-({2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide: Contains additional functional groups, leading to different chemical properties.
Uniqueness
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and dimethylaminoethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
13952-54-0 |
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Molecular Formula |
C16H18ClNO2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-18(2)21(19,20)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h5-12H,3-4H2,1-2H3 |
InChI Key |
CJYAFQSTPINODA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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